An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic acid derivative.[1][2][3][4] It is a compound of interest in various scientific fields due to its role as a human blood serum metabolite and its formation as an intermediate in the bacterial metabolism of substituted phenols like 2,4-xylenol.[1][2][5][6] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of 4-hydroxy-3-methylbenzoic acid are crucial for understanding its behavior in biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. A summary of these properties is presented below.
Table 1: General Physicochemical Properties of 4-Hydroxy-3-methylbenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molar Mass | 152.15 g/mol | [1] |
| Appearance | Needle-like crystals; Solid; Orange-red powder | [2] |
| Melting Point | 172-177 °C | |
| Boiling Point | 112 °C at 1 Torr | |
| Flash Point | 168.4 °C | |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ |
Table 2: Solubility and Partitioning Behavior of 4-Hydroxy-3-methylbenzoic Acid
| Property | Value | Conditions | Source(s) |
| Water Solubility | 11.6 mg/mL | at 100 °C | [1] |
| Water Solubility (Predicted) | 4.52 g/L | [4] | |
| Solubility in other solvents | Soluble in hot water, ethanol, ether, and methanol. | ||
| 100 mg/mL in DMSO | With sonication | ||
| pKa (Predicted) | 4.38 | [4] | |
| LogP (Predicted) | 1.84 - 1.86 | [4] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for research and development. Below are detailed methodologies for key experimental procedures.
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the benchmark for determining the partition coefficient and is suitable for logP values ranging from -2 to 4.[7][8]
Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The concentration of the substance in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the octanolic phase to that in the aqueous phase. LogP is the logarithm of this ratio.
Methodology:
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Preparation of Solutions:
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Prepare a stock solution of 4-hydroxy-3-methylbenzoic acid in n-octanol. The concentration should be chosen to be within the analytical range of the chosen measurement technique.
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Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by separation of the phases.
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-
Partitioning:
-
In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of the two phases should be adjusted based on the expected logP.
-
Seal the vessel and shake it at a constant temperature (typically 20-25°C) until equilibrium is achieved. The time required for equilibration can vary and should be predetermined.
-
-
Phase Separation:
-
Separate the two phases, typically by centrifugation, to ensure a clean separation without cross-contamination.[8]
-
-
Analysis:
-
Determine the concentration of 4-hydroxy-3-methylbenzoic acid in both the n-octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = C_octanol / C_water
-
The logP is then calculated as log₁₀(P).
-
The experiment should be performed in triplicate.
-
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound.[9][10]
Principle: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For an acid, this corresponds to the midpoint of the titration curve when titrated with a strong base. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) describes the relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of the acid.[9]
Methodology:
-
Preparation:
-
Accurately weigh a sample of 4-hydroxy-3-methylbenzoic acid and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution, followed by cooling to room temperature.[9]
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
-
-
Titration:
-
Place the solution of 4-hydroxy-3-methylbenzoic acid in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of the steepest slope on the curve (the inflection point).
-
The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the pKa of the acid.
-
The experiment should be repeated at least twice for accuracy.
-
Determination of Aqueous Solubility
Principle: The solubility of a substance is its concentration in a saturated solution at a specific temperature.
Methodology:
-
Sample Preparation:
-
Add an excess amount of 4-hydroxy-3-methylbenzoic acid to a known volume of deionized water in a sealed container.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Phase Separation:
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
-
Analysis:
-
Determine the concentration of 4-hydroxy-3-methylbenzoic acid in the clear aqueous phase using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
-
Calculation:
-
The solubility is reported as the measured concentration, typically in mg/mL or g/L.
-
Visualizations
Bacterial Metabolism of 2,4-Xylenol
4-Hydroxy-3-methylbenzoic acid is a key intermediate in the metabolic pathway of 2,4-xylenol by certain bacteria, such as Pseudomonas.[5][6] The pathway involves the initial oxidation of a methyl group.
References
- 1. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-HYDROXY-3-METHYLBENZOIC ACID | 499-76-3 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for 4-Hydroxy-3-methylbenzoic acid (HMDB0004815) [hmdb.ca]
- 4. foodb.ca [foodb.ca]
- 5. The bacterial metabolism of 2,4-xylenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bacterial metabolism of 2,4-xylenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. oecd.org [oecd.org]
- 9. web.williams.edu [web.williams.edu]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
